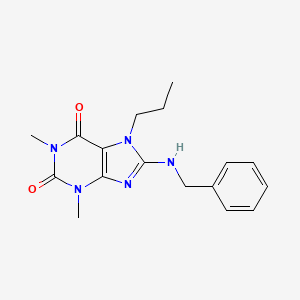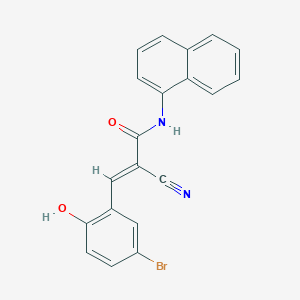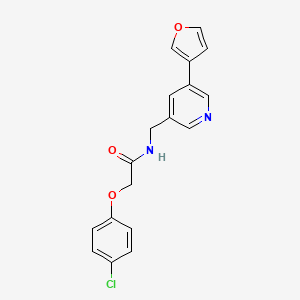
8-(Benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(Benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione structure, which is a type of heterocyclic aromatic organic compound . The benzylamino group attached to it suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) and an amino group (NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. For example, the amino group might be involved in acid-base reactions, while the benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties would be determined by the compound’s molecular structure.Scientific Research Applications
Chemical Structure and Properties
The molecules of compounds similar to 8-(Benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione exhibit typical geometries with planar fused rings inclined at slight angles. These structural attributes contribute to their chemical reactivity and potential applications in various domains, including medicinal chemistry and material science. The specific geometry and substitution patterns on the purine core influence the molecule's electronic and steric properties, making it a versatile scaffold for further chemical modifications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Synthetic Applications
Research into synthetic methodologies for purine analogs has highlighted the utility of this compound derivatives as precursors in the synthesis of complex heterocyclic compounds. These compounds serve as key intermediates in the synthesis of various biologically active molecules, demonstrating the importance of such purine derivatives in medicinal chemistry (Alves, Proença, & Booth, 1994).
Potential Antitumor Applications
A series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and related derivatives, which share structural similarities with this compound, have been identified as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). These findings suggest potential applications of related purine derivatives as antitumor agents, providing a basis for further research into their use in cancer therapy (Tsou et al., 2009).
Methodological Advancements in Synthesis
Research on the synthesis of uric acid derivatives has demonstrated the versatility of purine frameworks, including this compound, in accessing a wide range of biologically relevant molecules. These methodological advancements have implications for the development of pharmaceuticals and the exploration of purine biochemistry (Maruyama, Kozai, & Sasaki, 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets, such as cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within certain cell lines .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression pathway . This can lead to the arrest of the cell cycle, thereby inhibiting the proliferation of cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . For instance, they have been found to inhibit the growth of certain cell lines significantly .
Safety and Hazards
properties
IUPAC Name |
8-(benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-10-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUZFWNJSLSHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)

![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)

![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)
![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2768374.png)

![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)
![1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B2768378.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)